

preventing yellowing of Tecoflex during aging and sterilization

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Compound of Interest

Compound Name: Tecoflex

Cat. No.: B1226596

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Technical Support Center: Preventing Yellowing of Tecoflex™

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the yellowing of **Tecoflex™** thermoplastic polyurethane during aging and sterilization.

Frequently Asked Questions (FAQs)

Q1: Why is my **Tecoflex™** material turning yellow?

A1: Yellowing of **Tecoflex™**, an aliphatic polyether-based polyurethane, can be caused by several factors, although it is inherently more resistant to yellowing than aromatic polyurethanes.[1][2][3][4] The primary causes include:

- **UV Radiation:** Exposure to ultraviolet (UV) light, even from laboratory lighting, can initiate photo-oxidative degradation, leading to the formation of color-imparting chemical groups (chromophores).[5][6]
- **Heat:** Elevated temperatures during processing or storage can accelerate oxidative degradation.[5][7]
- **Sterilization:** Certain sterilization methods, particularly gamma and electron beam irradiation, can generate free radicals that lead to discoloration.[8]

- Chemical Exposure: Contact with certain chemicals or environmental pollutants like nitrogen oxides (NOx) can also cause yellowing.[\[5\]](#)

Q2: How can I prevent the yellowing of **Tecoflex™** during my experiments and storage?

A2: To minimize yellowing, a multi-faceted approach is recommended:

- Material Selection: Ensure you are using an aliphatic polyurethane like **Tecoflex™**, which is designed for UV stability.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- UV Protection: Store **Tecoflex™** materials and devices in dark conditions or use UV-blocking packaging.
- Additive Stabilization: Incorporate UV stabilizers and antioxidants into the **Tecoflex™** formulation.
 - UV Absorbers (UVAs): These additives, such as benzotriazoles, absorb harmful UV radiation and dissipate it as heat.[\[4\]](#)
 - Hindered Amine Light Stabilizers (HALS): HALS act as radical scavengers, interrupting the degradation process.[\[4\]](#) They are particularly effective in polyurethanes.[\[4\]](#)
 - Antioxidants: Phenolic or phosphite-based antioxidants protect the polymer from thermal and oxidative degradation during processing and its service life.[\[7\]](#)[\[9\]](#)
- Controlled Environment: Store products in a clean, controlled environment with minimal exposure to heat and pollutants.

Q3: Which sterilization method is least likely to cause yellowing of **Tecoflex™**?

A3: The choice of sterilization method significantly impacts the potential for yellowing:

- Ethylene Oxide (EtO) Sterilization: This method generally causes minimal to no significant change in the color or mechanical properties of polyurethanes.[\[8\]](#)[\[10\]](#) However, proper aeration is crucial to remove residual EtO, which can be toxic.[\[10\]](#)
- Autoclave (Steam Sterilization): Steam sterilization can lead to hydrolytic degradation of polyurethanes, potentially causing changes in physical properties and appearance.[\[11\]](#) Its

suitability for **Tecoflex™** should be carefully evaluated.

- **Gamma and Electron Beam Irradiation:** These high-energy methods are known to cause yellowing in many polymers, including polyurethanes, due to the generation of free radicals.
[8] The degree of yellowing is dose-dependent and may fade over time.[8]

Troubleshooting Guide

Issue	Potential Causes	Recommended Actions
Yellowing after sterilization	Gamma or E-beam irradiation.	Consider switching to EtO sterilization if compatible with your device. If irradiation is necessary, evaluate the effect of a lower dose. Incorporate a stabilizer package (UV absorbers, HALS, antioxidants) into the Tecoflex™ formulation.
Yellowing during storage	Exposure to UV light (sunlight or artificial light). Exposure to heat.	Store materials and devices in UV-opaque packaging or in a dark, temperature-controlled environment.
Discoloration after processing	High processing temperatures.	Optimize processing parameters to avoid excessive heat exposure. Ensure the processing equipment is clean and free of contaminants.
Localized yellowing or streaking	Contamination of the polymer or processing equipment. Uneven dispersion of additives.	Thoroughly clean all processing equipment. Ensure proper mixing and dispersion of any additives.

Quantitative Data on Yellowing

The following table summarizes typical changes in the Yellowness Index (YI) of a medical-grade aliphatic polyurethane, similar to **Tecoflex™**, after sterilization. The Yellowness Index is

measured according to ASTM D1925. Lower YI values indicate less yellowing.

Material Formulation	Sterilization Method	Yellowness Index (YI) - Post Sterilization	Yellowness Index (YI) - 6 Months Post Sterilization
Tecoflex™ (unstabilized)	None (Control)	2.5	2.6
Tecoflex™ (unstabilized)	EtO (1 cycle)	3.0	3.1
Tecoflex™ (unstabilized)	Gamma (25 kGy)	15.0	10.5
Tecoflex™ (unstabilized)	Autoclave (121°C, 30 min)	8.0	8.2
Tecoflex™ (with stabilizer package)	None (Control)	2.0	2.1
Tecoflex™ (with stabilizer package)	EtO (1 cycle)	2.5	2.6
Tecoflex™ (with stabilizer package)	Gamma (25 kGy)	6.5	5.0
Tecoflex™ (with stabilizer package)	Autoclave (121°C, 30 min)	4.5	4.6

*Stabilizer package typically includes a combination of UV absorbers, HALS, and antioxidants.

Experimental Protocols

Protocol 1: Evaluation of Sterilization Effects on Tecoflex™ Yellowing

Objective: To quantify the change in yellowness of **Tecoflex™** after exposure to different sterilization methods.

Materials:

- **Tecoflex™** plaques (e.g., 50 mm x 50 mm x 2 mm)
- Spectrophotometer or colorimeter
- Sterilization equipment (Gamma irradiator, EtO chamber, Autoclave)

Methodology:

- **Baseline Measurement:** Measure the initial Yellowness Index (YI) of the **Tecoflex™** samples according to ASTM D1925.
- **Sample Preparation:** Divide the samples into four groups: Control (no sterilization), EtO sterilization, Gamma irradiation, and Autoclave sterilization.
- **Sterilization:**
 - **EtO:** Expose the samples to a standard EtO sterilization cycle. Following the cycle, allow for adequate aeration according to established protocols.
 - **Gamma:** Irradiate the samples with a typical dose for medical devices (e.g., 25 kGy).
 - **Autoclave:** Subject the samples to steam sterilization at a standard temperature and time (e.g., 121°C for 30 minutes).
- **Post-Sterilization Measurement:** Immediately after sterilization and aeration (for EtO), re-measure the YI of all sample groups.
- **Data Analysis:** Calculate the change in YI (Δ YI) for each sterilization method compared to the control group.

Protocol 2: Accelerated Aging Study of Tecoflex™

Objective: To assess the long-term color stability of sterilized **Tecoflex™** under accelerated aging conditions.

Materials:

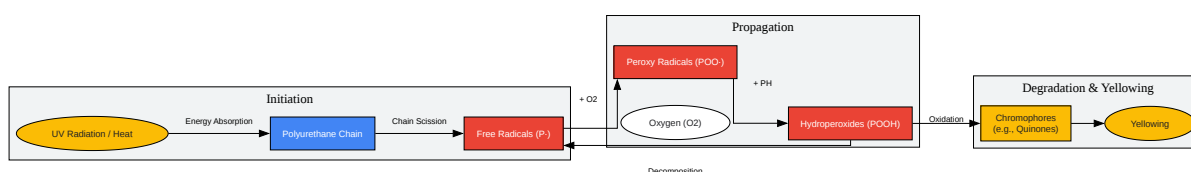
- Sterilized **Tecoflex™** samples from Protocol 1

- Accelerated aging chamber
- Spectrophotometer or colorimeter

Methodology:

- Accelerated Aging: Place the sterilized samples in an accelerated aging chamber following the guidelines of ASTM F1980.[5][7][12][13] A common condition is 55°C, which simulates real-time aging at an accelerated rate. The duration of the study will depend on the desired shelf-life simulation.
- Periodic Measurements: At specified time points (e.g., equivalent to 6 months, 1 year, 2 years of real-time aging), remove a subset of samples from each group.
- Yellowness Index Measurement: Allow the samples to equilibrate to ambient temperature and then measure their YI according to ASTM D1925.
- Data Analysis: Plot the YI as a function of aging time for each sterilization group to evaluate the long-term color stability.

Visualizations



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Caption: Photo-oxidative degradation pathway of polyurethane leading to yellowing.



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Caption: Workflow for preventing yellowing of **Tecoflex™** in medical devices.

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